molecular formula C12H12F3N3O3 B1522706 2,2,2-trifluoroethyl N-[3-(2-oxoimidazolidin-1-yl)phenyl]carbamate CAS No. 1240529-00-3

2,2,2-trifluoroethyl N-[3-(2-oxoimidazolidin-1-yl)phenyl]carbamate

Cat. No.: B1522706
CAS No.: 1240529-00-3
M. Wt: 303.24 g/mol
InChI Key: JQVWSDTWWNTTCL-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-[3-(2-oxoimidazolidin-1-yl)phenyl]carbamate is a chemical compound with the molecular formula C12H12F3N3O3 and a molecular weight of 303.24 g/mol . This compound is characterized by the presence of a trifluoroethyl group, an imidazolidinone ring, and a phenylcarbamate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2,2,2-trifluoroethyl N-[3-(2-oxoimidazolidin-1-yl)phenyl]carbamate typically involves the reaction of 2,2,2-trifluoroethanol with 3-(2-oxoimidazolidin-1-yl)phenyl isocyanate . The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2,2,2-trifluoroethyl N-[3-(2-oxoimidazolidin-1-yl)phenyl]carbamate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-[3-(2-oxoimidazolidin-1-yl)phenyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, while the imidazolidinone ring may contribute to its stability and specificity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include:

    2,2,2-trifluoroethyl N-phenylcarbamate: Lacks the imidazolidinone ring, which may affect its binding properties.

    2,2,2-trifluoroethyl N-[3-(2-oxoimidazolidin-1-yl)phenyl]urea: Contains a urea group instead of a carbamate, leading to different chemical reactivity.

    2,2,2-trifluoroethyl N-[3-(2-oxoimidazolidin-1-yl)phenyl]amide: The amide group alters its hydrogen bonding capabilities. The uniqueness of 2,2,2-trifluoroethyl N-[3-(2-oxoimidazolidin-1-yl)phenyl]carbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-[3-(2-oxoimidazolidin-1-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3O3/c13-12(14,15)7-21-11(20)17-8-2-1-3-9(6-8)18-5-4-16-10(18)19/h1-3,6H,4-5,7H2,(H,16,19)(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVWSDTWWNTTCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC=CC(=C2)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901134508
Record name Carbamic acid, N-[3-(2-oxo-1-imidazolidinyl)phenyl]-, 2,2,2-trifluoroethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901134508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240529-00-3
Record name Carbamic acid, N-[3-(2-oxo-1-imidazolidinyl)phenyl]-, 2,2,2-trifluoroethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240529-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[3-(2-oxo-1-imidazolidinyl)phenyl]-, 2,2,2-trifluoroethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901134508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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